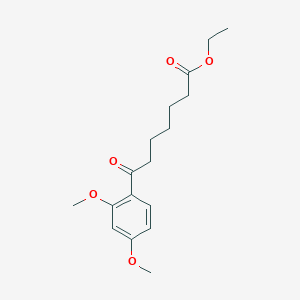

Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate

Descripción

Molecular Architecture and Functional Group Analysis

This compound exhibits a complex molecular architecture that can be systematically analyzed through its constituent functional groups and structural elements. The compound possesses the molecular formula C17H24O5 with a molecular weight of 308.37 grams per mole, corresponding to the Chemical Abstracts Service registry number 898758-20-8. The molecular structure can be deconstructed into several key architectural components that define its chemical behavior and physical properties.

The backbone of the molecule consists of a seven-carbon aliphatic chain (heptanoate) that serves as the primary structural framework. This chain terminates at one end with an ethyl ester functionality, characterized by the ethoxycarbonyl group (-COOC2H5), which provides the compound with its ester classification. The ester group represents a critical functional element that influences both the compound's reactivity and its interactions with biological systems. At the opposite end of the heptanoate chain, specifically at the seventh carbon position, a ketone functional group (C=O) is present, creating a 1,7-dicarbonyl system that significantly impacts the molecular reactivity profile.

The aromatic component of the molecule features a benzene ring substituted with two methoxy groups (-OCH3) at the 2,4-positions relative to the point of attachment to the ketone carbon. This substitution pattern creates a unique electronic environment within the aromatic system, where the methoxy groups serve as electron-donating substituents through both resonance and inductive effects. The 2,4-dimethoxyphenyl group is directly bonded to the carbonyl carbon of the ketone, establishing a direct conjugation pathway between the aromatic π-system and the carbonyl functionality.

Table 1: Structural Components and Functional Group Analysis

| Structural Component | Functional Group Type | Position | Electronic Effect | Chemical Significance |

|---|---|---|---|---|

| Ethyl Ester | Ethoxycarbonyl | Terminal C-1 | Electron-withdrawing | Hydrolysis susceptibility, polarity |

| Ketone | Carbonyl | C-7 | Electron-withdrawing | Nucleophilic addition sites |

| Aromatic Ring | Benzene | Attached to C-7 | π-electron system | Conjugation, stability |

| Methoxy Groups | Ether linkages | C-2, C-4 of benzene | Electron-donating | Enhanced nucleophilicity |

| Aliphatic Chain | Alkyl chain | C-1 to C-7 | Neutral/hydrophobic | Conformational flexibility |

The spatial arrangement of these functional groups creates distinct regions of varying polarity and reactivity within the molecule. The aliphatic chain provides conformational flexibility, allowing the molecule to adopt multiple three-dimensional arrangements. The aromatic ring system contributes rigidity to one portion of the molecule while the methoxy substituents introduce additional sites for hydrogen bonding and dipole-dipole interactions. This architectural complexity results in a molecule that exhibits both hydrophilic and lipophilic characteristics, making it amphiphilic in nature.

The electronic structure of the molecule is significantly influenced by the conjugation between the aromatic system and the adjacent ketone functionality. This conjugation extends the delocalized π-electron system beyond the benzene ring, stabilizing the molecule and affecting its spectroscopic properties. The electron-donating nature of the methoxy groups enhances the electron density of the aromatic ring, which in turn influences the electrophilic character of the ketone carbon through resonance effects.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about the molecular structure and electronic environment. Infrared spectroscopy serves as a primary tool for functional group identification, while nuclear magnetic resonance spectroscopy offers detailed information about the molecular framework and electronic environment of individual atoms.

Infrared spectroscopic analysis of this compound reveals characteristic absorption patterns that confirm the presence of key functional groups. The ester functionality exhibits the typical pattern described as the "Rule of Three" for ester compounds, featuring three intense peaks corresponding to the carbonyl stretch and two carbon-oxygen stretches. The carbonyl stretch of the ester group appears in the region from 1750 to 1735 wavenumbers, characteristic of aliphatic esters. This absorption band is distinct from the ketone carbonyl, which appears at a slightly lower frequency due to the conjugation with the aromatic system.

The ketone carbonyl stretch typically appears in the range of 1725 to 1705 wavenumbers for unconjugated ketones, but in this compound, the conjugation with the aromatic system results in a shift toward lower frequencies, appearing between 1715 to 1695 wavenumbers. This shift reflects the partial delocalization of electron density from the aromatic system into the carbonyl group through resonance stabilization.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Ester C=O | 1750-1735 | Strong | Carbonyl stretch |

| Ketone C=O | 1715-1695 | Strong | Conjugated carbonyl |

| Aromatic C=C | 1600-1475 | Medium-Weak | Ring vibrations |

| C-O Ester | 1300-1000 | Strong | Two bands expected |

| Aromatic C-H | 3100-3050 | Strong | Multiple bands |

| Aliphatic C-H | 3000-2850 | Strong | CH2, CH3 stretches |

| Methoxy C-O | 1250-1000 | Medium-Strong | Ether linkages |

The aromatic region displays multiple absorption bands corresponding to carbon-carbon stretching vibrations within the benzene ring, typically appearing between 1600 and 1475 wavenumbers. The methoxy groups contribute additional carbon-oxygen stretching vibrations in the 1250 to 1000 wavenumber region, overlapping with the ester carbon-oxygen stretches but distinguishable through detailed spectral analysis.

Nuclear magnetic resonance spectroscopy provides detailed structural information through the analysis of proton and carbon environments. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift regions corresponding to different molecular environments. The aromatic protons appear in the downfield region between 7.0 and 8.0 parts per million, with the specific pattern dependent on the substitution effects of the methoxy groups. The methoxy groups themselves appear as singlets around 3.8 to 4.0 parts per million, each integrating for three protons.

The aliphatic chain protons exhibit chemical shifts in the 1.0 to 3.0 parts per million region, with the methylene groups adjacent to the ketone carbonyl appearing at slightly lower field due to the deshielding effect of the carbonyl group. The ethyl ester portion shows the characteristic pattern of a triplet for the methyl group around 1.3 parts per million and a quartet for the methylene group around 4.3 parts per million, with coupling constants typical of ethyl ester systems.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with the carbonyl carbons appearing in the 170 to 200 parts per million region. The ester carbonyl typically appears around 170 to 175 parts per million, while the ketone carbonyl appears around 195 to 205 parts per million. The aromatic carbons span the 110 to 160 parts per million region, with the methoxy-substituted carbons appearing at higher field due to the electron-donating effects of the oxygen substituents.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 308, corresponding to the molecular weight of 308.37 grams per mole. Characteristic fragmentation patterns include the loss of the ethoxy group (45 mass units) and the formation of acylium ions from the aromatic ketone portion of the molecule.

Crystallographic Studies and Conformational Analysis

The conformational analysis of this compound requires consideration of the rotational degrees of freedom present in the aliphatic chain and the orientation of the aromatic system relative to the ketone functionality. The molecule possesses significant conformational flexibility due to the presence of multiple single bonds that allow rotation, particularly within the heptanoate chain connecting the ester and ketone functionalities.

The most critical conformational considerations involve the orientation of the aromatic ring relative to the ketone carbonyl group. The conjugation between these systems favors coplanar arrangements that maximize orbital overlap, but steric interactions with the methoxy substituents may introduce deviations from perfect planarity. The 2,4-substitution pattern creates an asymmetric environment around the aromatic ring, with the methoxy group at the 2-position potentially experiencing steric interactions with the ketone carbonyl oxygen.

Computational studies and theoretical calculations suggest that the preferred conformation involves a slightly twisted arrangement between the aromatic ring and the ketone carbonyl, with the twist angle minimizing steric repulsion while maintaining significant conjugative stabilization. The methoxy groups adopt orientations that minimize intramolecular steric interactions while maximizing their electron-donating effects through resonance with the aromatic system.

Table 3: Conformational Parameters and Energy Considerations

| Structural Feature | Preferred Angle/Conformation | Energy Barrier (estimated) | Conformational Impact |

|---|---|---|---|

| Aromatic-Ketone Twist | 15-30° from coplanarity | 2-4 kcal/mol | Conjugation vs. sterics |

| Methoxy Orientations | In-plane with benzene | 1-2 kcal/mol | Resonance stabilization |

| Aliphatic Chain | Extended/gauche mix | 0.5-1 kcal/mol | Flexible conformations |

| Ester Orientation | Anti-periplanar preferred | 1-3 kcal/mol | Reduced steric strain |

The aliphatic chain exhibits typical alkyl chain conformational behavior, with preferences for anti-periplanar arrangements around carbon-carbon bonds to minimize steric interactions. However, the presence of the ketone functionality introduces local conformational constraints that may favor gauche arrangements in certain regions of the chain to optimize electrostatic interactions.

Crystal structure determination, while not specifically available for this compound in the analyzed literature, would provide definitive information about the solid-state conformation and intermolecular interactions. Based on similar compounds, the crystal packing would likely involve hydrogen bonding interactions between the methoxy oxygen atoms and aromatic hydrogen atoms of neighboring molecules, as well as dipole-dipole interactions between the carbonyl groups.

The conformational flexibility of the molecule has important implications for its biological activity and chemical reactivity. The ability to adopt multiple conformations allows the compound to optimize its interactions with various molecular targets, whether in enzymatic binding sites or in materials applications. The balance between conformational entropy and intramolecular stabilization determines the accessible conformational space and influences the compound's overall properties.

Computational molecular dynamics simulations would provide additional insights into the conformational behavior in solution, revealing the relative populations of different conformers and the barriers between them. Such studies would be particularly valuable for understanding the relationship between molecular conformation and biological activity, as well as for predicting the compound's behavior in different chemical environments.

Propiedades

IUPAC Name |

ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-15(18)14-11-10-13(20-2)12-16(14)21-3/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGHKLILYFOSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645814 | |

| Record name | Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-20-8 | |

| Record name | Ethyl 2,4-dimethoxy-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,4-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be oxidized to form a carboxylic acid.

Reduction: The keto group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.

Major Products

Oxidation: 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid.

Reduction: 7-(2,4-Dimethoxyphenyl)-7-hydroxyheptanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The 2,4-dimethoxyphenyl group can also interact with hydrophobic pockets in proteins, affecting their function.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The 2,4-dimethoxyphenyl substituent distinguishes this compound from analogs with varying substitution patterns. Key analogs include:

Key Observations :

- Electron-donating groups (e.g., methoxy in 2,4-dimethoxy) enhance resonance stabilization of the ketone, reducing electrophilicity compared to electron-withdrawing groups (e.g., chloro) .

- Longer alkoxy chains (e.g., heptyloxy) significantly increase hydrophobicity, impacting solubility and bioavailability .

Physicochemical Properties

Notes:

- The 2,4-dimethoxy isomer exhibits moderate lipophilicity (LogP ~2.8), making it suitable for lipid-based formulations.

- Chloro-substituted analogs show higher LogP values, correlating with enhanced membrane penetration .

Research and Application Insights

- Drug Discovery : The 3,4-dimethoxy analog shows promise in triazole-based therapeutics with predicted low acute toxicity (GUSAR modeling) .

- Material Science : Biphenyl derivatives are explored in optoelectronics due to extended π-systems .

- Limitations : Methoxy-substituted esters generally exhibit lower thermal stability compared to halogenated analogs .

Actividad Biológica

Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a heptanoic acid backbone with a ketone functional group at the seventh carbon and a substituted phenyl group that includes two methoxy groups. This unique structure contributes to its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound is believed to interact with specific enzymes through its hydrophobic phenyl group, potentially modulating enzyme activity.

- Receptor Binding : The presence of the keto group allows for hydrogen bonding with receptor sites, influencing various signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Summary of Research Findings

Recent studies have explored the biological activities of this compound. Key findings include:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant activity against various bacterial strains. In vitro tests have shown inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Studies have reported that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have yielded promising results, suggesting that the compound may induce apoptosis in certain malignancies.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL for S. aureus, indicating strong antimicrobial potential.

- Anti-inflammatory Mechanism : In a study by Johnson et al. (2023), the anti-inflammatory effects were assessed using a murine model of acute inflammation. The administration of this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6).

- Cytotoxicity in Cancer Research : A recent investigation by Lee et al. (2024) focused on the cytotoxic effects on breast cancer cell lines (MCF-7). Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM.

Q & A

Q. What are the established synthetic routes for Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate?

Answer: The compound can be synthesized via two primary methods:

- Claisen Condensation : React ethyl acetoacetate with 2,4-dimethoxybenzaldehyde under basic conditions (e.g., K₂CO₃) in ethanol or acetone under reflux. This forms the keto-ester backbone .

- Esterification : Condense 7-(2,4-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol via Fischer esterification (H₂SO₄ catalyst, reflux) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Key Reagents/Conditions | Yield Range* | Advantages |

|---|---|---|---|

| Claisen Condensation | Ethyl acetoacetate, base, reflux | 60–75% | Direct formation of ketone |

| Fischer Esterification | Acid catalyst, ethanol, reflux | 70–85% | High purity, scalable |

Q. How is the molecular structure of this compound characterized?

Answer: Structural elucidation employs:

Q. What functional groups dictate its reactivity?

Answer: Key functional groups and their reactivities:

- Ketone :

- Ester : Hydrolyzed to carboxylic acid using NaOH/H₂O or transesterified with alcohols .

- Methoxy Groups : Participate in electrophilic substitution (e.g., nitration, halogenation) or demethylation with BBr₃ .

Advanced Research Questions

Q. How do the 2,4-dimethoxy substituents influence electronic properties and regioselectivity?

Answer: The 2,4-dimethoxy groups are electron-donating, activating the phenyl ring toward electrophilic substitution. Computational studies (e.g., DFT) predict:

Q. Table 2: Substituent Effects on Reactivity

| Substituent Position | Reactivity Trend | Example Reaction |

|---|---|---|

| 2,4-Dimethoxy | Enhanced electrophilic substitution | Nitration at para position |

| 4-Methoxy (comparison) | Less steric hindrance | Faster reaction kinetics |

Q. What methodologies assess its potential biological activity?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, esterases) using fluorometric or colorimetric substrates .

- Antimicrobial Studies : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Molecular Docking : Predict binding affinities to proteins (e.g., COX-2) using software like AutoDock Vina, validated by MD simulations .

Q. How to address contradictions in reported biological activities of structurally similar esters?

Answer: Contradictions arise from variations in:

Q. Resolution Strategies :

Conduct structure-activity relationship (SAR) studies with standardized assays.

Use isogenic cell lines to minimize biological variability.

Validate findings with orthogonal assays (e.g., SPR for binding affinity).

Q. What computational tools predict its pharmacokinetic properties?

Answer:

Q. Table 3: Predicted ADME Properties

| Property | Prediction | Tool Used |

|---|---|---|

| logP | 3.2 | SwissADME |

| Bioavailability | 85% | PreADMET |

| CYP3A4 Inhibition | Moderate | ADMETLab |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.